

1-Benzyl-2-chloro-1H-benzo[d]imidazole chemical structure and properties

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Compound of Interest

Compound Name: 1-Benzyl-2-chloro-1H-benzo[d]imidazole

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An In-Depth Technical Guide to 1-Benzyl-2-chloro-1H-benzo[d]imidazole

Abstract

1-Benzyl-2-chloro-1H-benzo[d]imidazole is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The benzimidazole scaffold, being isosteric to endogenous purines, is recognized as a "privileged structure" in medicinal chemistry, enabling interaction with numerous biological targets.^[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of **1-Benzyl-2-chloro-1H-benzo[d]imidazole**.

Furthermore, it delves into its significant applications in drug discovery, particularly in the development of novel anticancer agents and selective ion channel inhibitors, supported by detailed experimental protocols and mechanistic insights.

Chemical Identity and Structure

1-Benzyl-2-chloro-1H-benzo[d]imidazole is an N-substituted derivative of 2-chlorobenzimidazole. The introduction of the benzyl group at the N-1 position significantly modulates its steric and electronic properties, which can be leveraged to fine-tune its reactivity and the biological activity of its downstream products.^[1]

Molecular Structure:

Figure 1: Chemical structure of **1-Benzyl-2-chloro-1H-benzo[d]imidazole**.

Physicochemical Properties

A summary of the key chemical and physical properties is provided below. While specific experimental data for this compound is sparse in publicly available literature, properties of its parent compound and closely related analogues provide valuable context.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ ClN ₂	[2]
Molecular Weight	256.73 g/mol	[2]
IUPAC Name	1-benzyl-2-chloro-1H-benzo[d]imidazole	N/A
CAS Number	35101-63-2	Inferred from supplier data
Appearance	Expected to be a solid at room temperature	General observation for similar compounds
Reactivity	The C2-Cl bond is susceptible to nucleophilic substitution	[3][4]

Synthesis and Reactivity

The primary synthetic route to **1-Benzyl-2-chloro-1H-benzo[d]imidazole** involves the N-alkylation of 2-chlorobenzimidazole with a benzyl halide.[3][4] This reaction is a classic SN₂-type nucleophilic substitution, where the nitrogen of the imidazole ring acts as the nucleophile.

Causality in Synthetic Protocol Design

The choice of base and solvent is critical for achieving high yield and purity.

- **Base:** A moderately strong base is required to deprotonate the N-H of the 2-chlorobenzimidazole, thereby increasing its nucleophilicity. Sodium hydride (NaH), a strong, non-nucleophilic base, is highly effective but requires anhydrous conditions.[3] Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative that can be used in polar aprotic solvents like acetonitrile or DMF.[4]

- Solvent: Aprotic solvents such as Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile are preferred.^{[3][4]} They effectively solvate the cation of the base without interfering with the nucleophile, facilitating the SN2 reaction.

Detailed Experimental Protocol: N-Benzylation of 2-Chlorobenzimidazole

This protocol is adapted from established literature procedures for the synthesis of **1-Benzyl-2-chloro-1H-benzo[d]imidazole**.^[3]

Step 1: Deprotonation

- In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-1H-benzimidazole (1.0 eq).
- Dissolve the starting material in anhydrous Dimethyl sulfoxide (DMSO).
- Cool the solution to 0°C using an ice bath.
- Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water. Ensure all glassware is dry.
- Allow the mixture to stir at 0°C for 1 hour. The formation of the sodium salt of the benzimidazole can be observed.

Step 2: Alkylation

- To the suspension, add Benzyl bromide (1.2 eq) dropwise via a syringe. Benzyl bromide is a lachrymator; handle in a fume hood.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

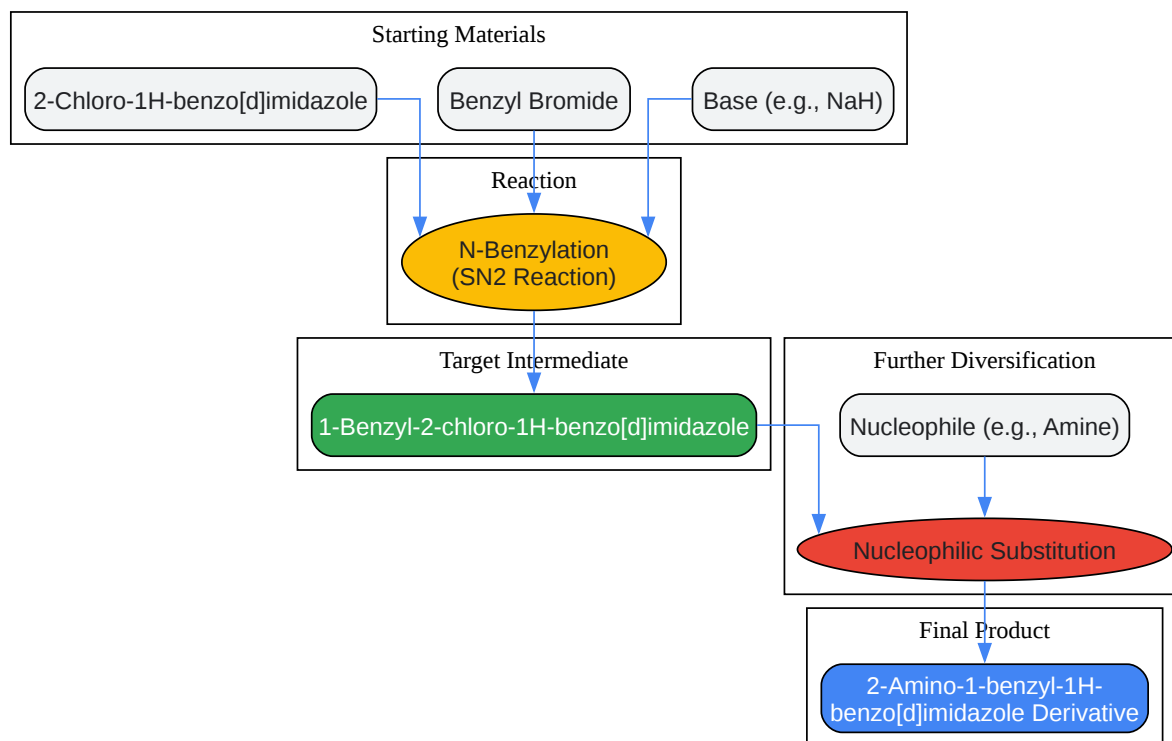
Step 3: Work-up and Purification

- Upon completion, carefully quench the reaction by slowly adding ice-cold water. This will cause the product to precipitate.
- Collect the precipitated solid via vacuum filtration.
- Wash the solid with cold water to remove any remaining DMSO and salts.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.

Reactivity Profile

The synthetic utility of **1-Benzyl-2-chloro-1H-benzo[d]imidazole** stems from the reactivity of the chlorine atom at the C2 position. This position is electron-deficient and readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, thiols, and alcohols.^[5] This reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block for creating libraries of compounds for drug screening.^[5]

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis and diversification of the target compound.

Applications in Drug Discovery

The **1-benzyl-2-chloro-1H-benzo[d]imidazole** scaffold is a cornerstone in the development of targeted therapeutics due to its versatile reactivity and structural similarity to biological purines.

A. Synthesis of Selective TRPC5 Inhibitors

A significant application of this compound is in the synthesis of selective inhibitors for the Transient Receptor Potential Cation Channel 5 (TRPC5).^[5] The TRPC5 channel has been identified as a potential therapeutic target for chronic kidney disease (CKD), as its inhibition can prevent and reverse podocyte injury.^{[3][5]}

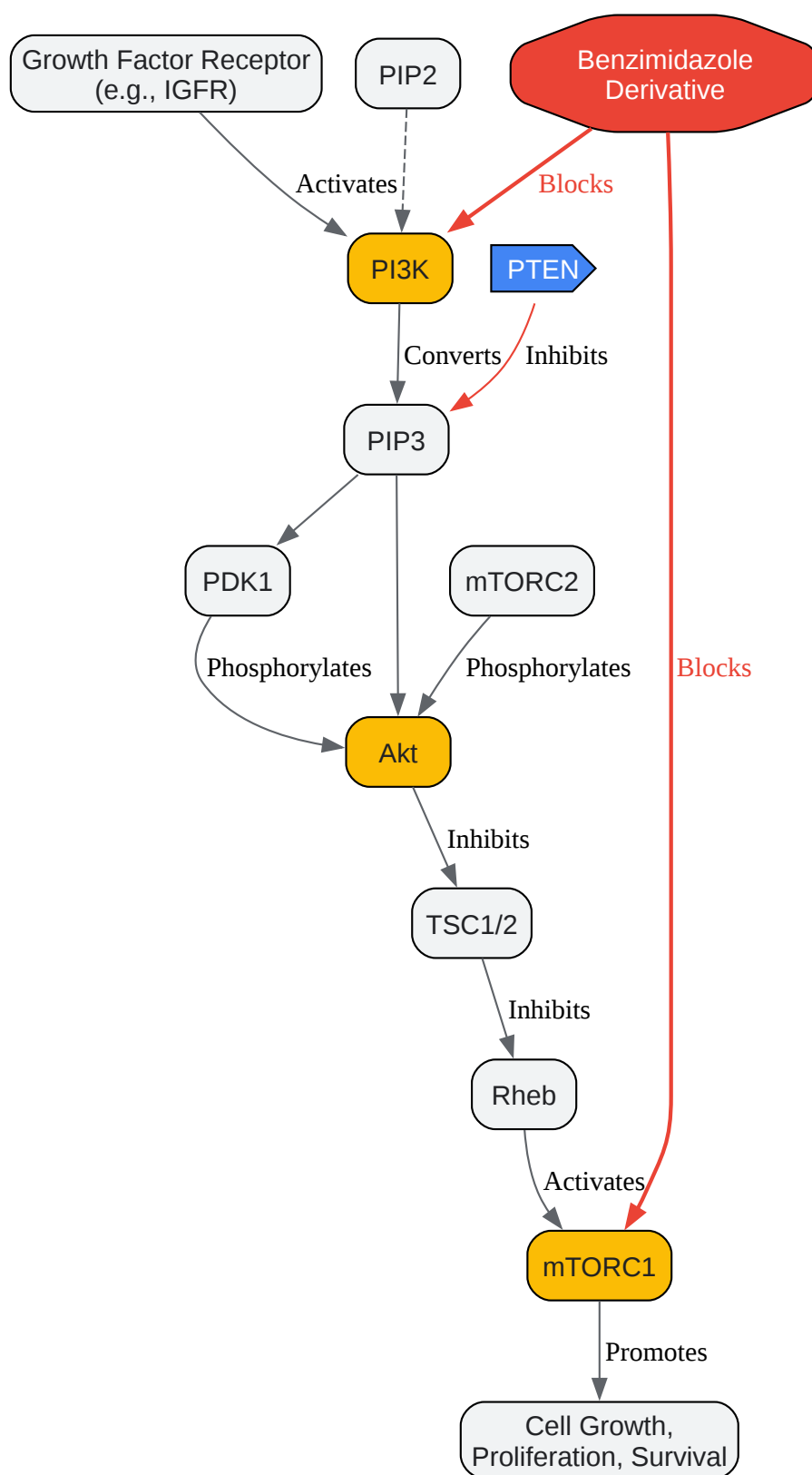
In this context, **1-Benzyl-2-chloro-1H-benzo[d]imidazole** serves as the key electrophile. It is reacted with various nucleophilic amines, often under microwave heating conditions, to rapidly generate a library of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines.^[5] This synthetic strategy led to the discovery of AC1903, a potent and selective TRPC5 inhibitor that has shown efficacy in animal models of CKD.^{[5][6]}

B. Precursor for Anticancer Agents via PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[7][8]} Benzimidazole derivatives have been developed as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors.^[7]

The 2-chlorobenzimidazole core, from which the title compound is derived, is a common starting point for these inhibitors. The chlorine atom allows for coupling with other heterocyclic systems or functional groups necessary for binding to the kinase domains of PI3K and mTOR.^[7] By blocking these critical nodes, the downstream signaling cascade is halted, leading to decreased cancer cell proliferation and survival.^[8]

PI3K/Akt/mTOR Signaling Pathway Diagram



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzimidazole derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Benzyl-2-chloro-1H-benzo[d]imidazole** is not readily available, hazard information can be inferred from its precursors and related structures.

- **Precursor Hazards:** The starting material, 2-chlorobenzimidazole, is classified as a substance that causes skin, eye, and respiratory irritation.
- **Reagent Hazards:** Benzyl bromide is a lachrymator and corrosive. Sodium hydride is highly reactive with water and can ignite upon contact with moisture.
- **General Precautions:** It is recommended to handle this compound with standard laboratory safety protocols. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-Benzyl-2-chloro-1H-benzo[d]imidazole is a highly valuable and synthetically versatile building block in modern medicinal chemistry. Its well-defined reactivity at the C2 position allows for systematic structural modifications, enabling the exploration of vast chemical space. Its demonstrated role in the synthesis of potent and selective modulators of key biological targets, such as TRPC5 channels and the PI3K/Akt/mTOR pathway, underscores its importance for researchers and professionals in drug development. Future investigations will likely continue to expand its utility in creating novel therapeutics for a range of diseases.

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